Alloecgonine Methyl Ester Hydrochloride

Description

Contextualization within Tropane (B1204802) Alkaloid Chemistry

Tropane alkaloids are a class of naturally occurring chemical compounds characterized by a distinctive bicyclic tropane ring structure. nih.gov This family of compounds is found in various plants, notably in the Solanaceae (nightshade) and Erythroxylaceae families. nih.gov Well-known members of this group include atropine, scopolamine, and cocaine. rsc.org

The core of these molecules is the 8-azabicyclo[3.2.1]octane ring system. rsc.org The specific arrangement of functional groups and stereochemistry around this core structure gives rise to a wide variety of compounds with differing chemical and physical properties. Alloecgonine methyl ester is one of these variations. It is an isomer of ecgonine (B8798807) methyl ester, meaning it has the same molecular formula and sequence of bonded atoms, but differs in the three-dimensional orientation of its atoms. Specifically, it is a diastereomer of both ecgonine methyl ester and pseudoecgonine (B1221877) methyl ester.

The study of such isomers is crucial in stereochemistry, a subfield of chemistry that investigates the spatial arrangement of atoms within molecules. The precise configuration of the hydroxyl and carboxylate groups on the tropane ring in alloecgonine methyl ester defines its unique chemical identity and influences its reactivity and physical properties. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, making it suitable for laboratory use.

Historical Perspectives on Related Chemical Investigations

The scientific investigation of tropane alkaloids has a rich history dating back to the 19th century. The initial focus was on isolating and understanding the structures of medicinally and pharmacologically significant alkaloids from plants.

1830s: Atropine was one of the first tropane alkaloids to be isolated, by H. F. G. Mein in 1832 and subsequently by P. L. Geiger and O. Hesse in 1833 from plants like Atropa belladonna. nih.govnih.gov

1850s-1860s: Cocaine was isolated from the leaves of Erythroxylum coca by Friedrich Gaedcke in 1855, with Albert Niemann improving the isolation process and further characterizing it in the following years. nih.gov The correct chemical formula for cocaine was later determined by W. Lossen in 1862. nih.gov

Late 19th and Early 20th Century: A pivotal moment in tropane alkaloid chemistry was the first total synthesis and structural elucidation of cocaine by Richard Willstätter in 1898. nih.gov This work laid the foundation for understanding the complex stereochemistry of the tropane ring. The structure of the tropane ring system itself was first elucidated in 1901. rsc.org

These foundational studies on the primary tropane alkaloids paved the way for more detailed investigations into their various isomers and derivatives. The synthesis of less common stereoisomers, such as alloecgonine and its esters, became a subject of academic interest to fully map the chemical landscape of this family and to understand how stereochemistry influences chemical behavior.

Significance of Alloecgonine Methyl Ester Hydrochloride in Synthetic and Mechanistic Studies

The primary importance of alloecgonine methyl ester hydrochloride in a research setting is its role as a synthetic intermediate and a reference standard for stereochemical studies. The synthesis of specific, less common isomers like alloecgonine is undertaken to explore the intricacies of chemical reactions involving the tropane skeleton.

Investigations into the synthesis of cocaine isomers have led to methods for producing alloecgonine methyl ester. For instance, the catalytic hydrogenation of the methyl ester of tropanone-3-carboxylic acid-2 can yield a mixture of isomers, including the methyl esters of alloecgonine and allopseudoecgonine. The ability to separate these isomers, for example through fractional crystallization of their picrate (B76445) salts, allows for the isolation of pure alloecgonine methyl ester. This isolated compound can then be converted to its hydrochloride salt.

By studying the formation of alloecgonine methyl ester under various reaction conditions, chemists can gain insights into the steric and electronic factors that control the stereochemical outcome of reactions on the tropane ring. This knowledge is fundamental to designing synthetic routes that can selectively produce a desired isomer. Furthermore, having access to pure samples of alloecgonine methyl ester hydrochloride allows researchers to use it as a reference material in analytical techniques like chromatography and spectroscopy to identify and quantify its presence in complex mixtures. This is essential for understanding the side products and isomeric purity of synthetic preparations of related compounds.

Compound Data

Below are tables detailing the chemical properties of Alloecgonine Methyl Ester Hydrochloride and its corresponding free base.

Table 1: Alloecgonine Methyl Ester Hydrochloride

| Identifier | Value |

|---|---|

| CAS Number | 93738-78-4 lgcstandards.com |

| Molecular Formula | C10H18ClNO3 lgcstandards.com |

| Molecular Weight | 235.71 g/mol lgcstandards.com |

| IUPAC Name | methyl (1S,3R,4R,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylate;hydrochloride lgcstandards.com |

Table 2: Alloecgonine Methyl Ester (Free Base)

| Identifier | Value |

|---|---|

| CAS Number | 74562-04-2 lgcstandards.com |

| Molecular Formula | C10H17NO3 |

| Molecular Weight | 199.25 g/mol |

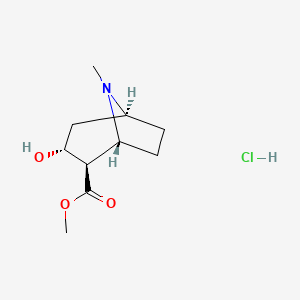

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H18ClNO3 |

|---|---|

Molecular Weight |

235.71 g/mol |

IUPAC Name |

methyl (1R,2R,3R,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C10H17NO3.ClH/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2;/h6-9,12H,3-5H2,1-2H3;1H/t6-,7+,8+,9+;/m0./s1 |

InChI Key |

RLLMNWXOZDXKCQ-WWTDWBKBSA-N |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@@H](C2)O)C(=O)OC.Cl |

Canonical SMILES |

CN1C2CCC1C(C(C2)O)C(=O)OC.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Alloecgonine Methyl Ester Hydrochloride

Strategies for the Preparation of Alloecgonine Methyl Ester Hydrochloride

Alloecgonine methyl ester hydrochloride is a tropane (B1204802) alkaloid derivative belonging to the same family as ecgonine (B8798807) methyl ester. ontosight.ai Its synthesis is a topic of interest in organic chemistry due to the specific stereochemical arrangement of its functional groups. The preparation of this compound can be approached through several strategic routes, primarily involving the modification of existing tropane skeletons or the construction of the bicyclic system with the desired stereochemistry. These strategies include the direct esterification of alloecgonine precursors, the stereoselective reduction of tropinone (B130398) derivatives, and multi-step sequences that begin with foundational condensation reactions to build the core structure.

Esterification is a fundamental reaction in the synthesis of alloecgonine methyl ester hydrochloride's isomers and related compounds. ontosight.ai This process typically involves the reaction of the carboxylic acid group of an ecgonine derivative with an alcohol, in this case, methanol (B129727), under acidic conditions to yield the corresponding methyl ester. The subsequent treatment with hydrochloric acid affords the hydrochloride salt.

While ecgonine is the direct precursor to ecgonine methyl ester, the synthesis of alloecgonine methyl ester requires starting with alloecgonine or a derivative that already possesses the required stereochemistry. The "allo" configuration refers to the specific spatial arrangement of the hydroxyl and carbomethoxy groups on the tropane ring. Direct esterification of ecgonine itself would not yield the allo-isomer. Therefore, this route is contingent on the prior availability of the alloecgonine precursor.

Common esterification methods that could be applied include:

Fischer-Speier Esterification: Refluxing the alloecgonine precursor in methanol with a catalytic amount of a strong mineral acid, such as sulfuric acid or gaseous hydrogen chloride.

Thionyl Chloride Method: Treating the precursor with thionyl chloride in methanol. This is a highly effective method for converting amino acids to their methyl ester hydrochlorides, as the reaction generates HCl in situ, which catalyzes the esterification and forms the final salt. pianetachimica.it

Trimethylchlorosilane (TMSCl) Method: A milder and convenient alternative involves reacting the amino acid with methanol in the presence of TMSCl. nih.govresearchgate.net This method offers good to excellent yields under room temperature conditions and simplifies the workup procedure. nih.gov

A more common and stereochemically significant route to alloecgonine methyl ester involves the reduction of a keto-ester precursor, namely 2-carbomethoxytropinone. Catalytic hydrogenation is a widely used method for the reduction of ketones, and its application to cyclic ketones within the rigid tropane system presents specific stereochemical outcomes.

The catalytic hydrogenation of racemic 2-carbomethoxytropinone is a direct pathway to racemic alloecgonine methyl ester. mdma.chmdma.ch This transformation specifically targets the ketone at the C-3 position of the tropane ring. Research has shown that when this reduction is carried out in an acetic acid solvent, it preferentially yields the allo-isomer. mdma.chresearchgate.net The resulting alloecgonine methyl ester can then be transformed into other related compounds like alloecgonine and allococaine. mdma.chresearchgate.net

While catalytic hydrogenation is effective, other reducing agents have also been explored. For instance, reduction of 2-carbomethoxytropinone with sodium amalgam has been used to produce ecgonine methyl ester, a different stereoisomer. google.comgoogle.com This highlights the critical role of the chosen reduction method in determining the final stereochemistry of the C-3 hydroxyl group.

| Reduction Method | Reagent/Catalyst | Solvent | Primary Product Stereochemistry | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | Not specified (e.g., Pt, Pd) | Acetic Acid | Alloecgonine Methyl Ester | mdma.ch, mdma.ch |

| Dissolving Metal Reduction | Sodium Amalgam (Na/Hg) | Aqueous Acid (e.g., H₂SO₄, Formic Acid) | Ecgonine Methyl Ester / Pseudoecgonine (B1221877) Methyl Ester | google.com, google.com |

The stereochemical outcome of the reduction of cyclic ketones, such as 2-carbomethoxytropinone, is governed by the direction of hydride or hydrogen attack on the carbonyl group. In the tropane ring system, the bicyclic structure creates significant steric hindrance.

During catalytic hydrogenation, the substrate adsorbs onto the surface of the metal catalyst. The approach of the 2-carbomethoxytropinone molecule to the catalyst surface is sterically hindered by the N-methyl bridge. Hydrogen is then delivered from the catalyst surface to the less hindered face of the carbonyl group. This generally leads to the formation of an axial hydroxyl group, which corresponds to the "allo" configuration in this specific tropane derivative. mdma.chmdma.ch

However, it has been noted that generalizations regarding the catalytic hydrogenation of cyclic ketones have limitations, especially when applied to complex molecules like tropane alkaloids. mdma.chmdma.ch The presence of other functional groups and the specific reaction conditions (solvent, catalyst, pH) can influence the stereochemical course of the reduction. In tropane alkaloid biosynthesis, nature employs two distinct tropinone reductase (TR) enzymes, TR-I and TR-II, which stereospecifically reduce tropinone to tropine (B42219) (equatorial OH) or pseudotropine (axial OH), respectively. nih.govnih.govoup.comwikipedia.org This enzymatic precision underscores the complexity of controlling stereochemistry in the tropane system.

The synthesis of the key precursor, 2-carbomethoxytropinone, relies on building the tropane skeleton from acyclic starting materials. The most famous and biomimetic approach to the tropinone core is the Robinson tropinone synthesis, first reported in 1917. wikipedia.orgrsc.orgresearchgate.net This reaction is a classic example of a one-pot, tandem reaction that mimics the proposed biosynthetic pathway. wikipedia.orgrsc.org

The synthesis of 2-carbomethoxytropinone is an adaptation of this methodology. It involves a condensation reaction between three key components: mdma.chmdma.chmdma.ch

Succindialdehyde: Provides the four-carbon chain that forms part of the pyrrolidine (B122466) ring.

Methylamine (B109427): Serves as the nitrogen source for the bicyclic amine.

Monomethyl β-ketoglutarate (or monomethyl acetonedicarboxylate): Acts as the three-carbon unit containing the keto group and the precursor to the carbomethoxy group.

This reaction proceeds via a double Mannich reaction mechanism, where methylamine first reacts with succindialdehyde to form an intermediate that then undergoes condensation with the enolate of the β-keto ester, ultimately cyclizing to form the 8-azabicyclo[3.2.1]octane (tropane) ring system with the desired carbomethoxy substituent at the C-2 position. wikipedia.org

Alloecgonine is structurally related to β-amino acids, containing both an amine and a carboxylic acid functional group. The synthesis of its methyl ester hydrochloride can therefore be understood through the general principles applied to standard amino acid chemistry. The primary goal is to selectively esterify the carboxylic acid without affecting the tertiary amine, and then to form the hydrochloride salt for stability and ease of handling. patsnap.com

Several methods are commonly employed for this transformation: pianetachimica.itnih.gov

Acid-Catalyzed Esterification: The most straightforward method involves dissolving the amino acid in methanol and bubbling dry hydrogen chloride gas through the solution or adding a strong acid catalyst like sulfuric acid. patsnap.com The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. The acid also protonates the nitrogen atom, protecting it from side reactions and ultimately forming the hydrochloride salt of the final ester product.

Thionyl Chloride in Methanol: This is a very common and efficient one-pot procedure. pianetachimica.it Thionyl chloride (SOCl₂) reacts with methanol to form methyl sulfite (B76179) and HCl in situ. The generated HCl catalyzes the esterification. An excess of methanol serves as both the reagent and the solvent. The workup typically involves evaporating the solvent and excess reagents to leave the crystalline amino acid methyl ester hydrochloride.

Trimethylchlorosilane (TMSCl) in Methanol: This system offers a milder alternative to the harsher conditions of the previous methods. nih.govsigmaaldrich.com TMSCl reacts with methanol to generate HCl in situ. The reaction proceeds at room temperature and generally provides high yields with a simple workup, making it an operationally convenient method. nih.gov

When applied to a tropane system like alloecgonine, these methods would selectively convert the C-2 carboxylic acid to a methyl ester while the C-8 tertiary amine would be protonated to form the hydrochloride salt.

| Reagent System | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| HCl (gas) in Methanol | Reflux | Direct formation of hydrochloride salt | patsnap.com |

| SOCl₂ in Methanol | 0°C to Reflux | High efficiency, in situ HCl generation | pianetachimica.it |

| TMSCl in Methanol | Room Temperature | Mild conditions, simple workup, high yields | nih.gov |

Catalytic Hydrogenation Approaches from Tropinone Derivatives

Derivatization and Further Chemical Transformations of Alloecgonine Methyl Ester Hydrochloride

Alloecgonine methyl ester hydrochloride serves as a versatile intermediate in the synthesis of various tropane alkaloids. Its chemical structure allows for a range of transformations, including the formation of cocaine stereoisomers, epimerization at key chiral centers, and hydrolysis of the ester group. These reactions are fundamental in the study and preparation of cocaine analogs and related compounds.

Formation of Related Cocaine Stereoisomers and Analogs

Alloecgonine methyl ester is a direct precursor to several stereoisomers of cocaine. Through specific chemical transformations, it can be converted into a variety of related compounds. For instance, racemic alloecgonine methyl ester can be transformed into the racemates of alloecgonine, allococaine, allopseudoecgonine, allopseudoecgonine methyl ester, and allopseudococaine mdma.chmdma.ch.

The primary transformation for creating cocaine analogs from ecgonine methyl ester derivatives involves benzoylation. The 3β-hydroxyl group of ecgonine methyl ester can be esterified using an appropriate acid chloride, such as benzoyl chloride, in the presence of a base like triethylamine (B128534) in a solvent such as benzene (B151609) researchgate.net. While this specific example uses ecgonine methyl ester, the same principle applies to its stereoisomer, alloecgonine methyl ester, to yield the corresponding allococaine isomer.

| Starting Material | Transformation | Product(s) | Reference |

|---|---|---|---|

| Racemic Alloecgonine Methyl Ester | Further chemical processing (details not specified in source) | Racemic Alloecgonine | mdma.ch |

| Racemic Alloecgonine Methyl Ester | Further chemical processing (details not specified in source) | Racemic Allococaine | mdma.ch |

| Racemic Alloecgonine Methyl Ester | Further chemical processing (details not specified in source) | Racemic Allopseudoecgonine | mdma.ch |

| Racemic Alloecgonine Methyl Ester | Further chemical processing (details not specified in source) | Racemic Allopseudococaine | mdma.ch |

Epimerization Processes

Epimerization is a critical transformation for the stereoisomers of ecgonine methyl ester, including alloecgonine methyl ester. The stereochemistry at the C-2 position, where the carbomethoxy group is attached, is particularly susceptible to change. The natural configuration of cocaine features an axial C2-carbomethoxy moiety, which is prone to epimerization wikipedia.org.

In related isomers, the C-2 axial epimer, ecgonine methyl ester (EME), is thermodynamically less stable than its C-2 equatorial counterpart, pseudoecgonine methyl ester (PEME) researchgate.net. Under basic conditions, EME can be easily and irreversibly epimerized to the more stable PEME researchgate.net. This process highlights the thermodynamic instability of the axial configuration at the C-2 position. Epimerization at C-2 can also occur concurrently with hydrolysis when refluxed with water google.com. This susceptibility to epimerization is a key consideration in the synthesis and handling of these compounds.

| Isomer (C-2 Configuration) | Condition | Resulting Epimer (C-2 Configuration) | Thermodynamic Stability | Reference |

|---|---|---|---|---|

| Ecgonine Methyl Ester (Axial) | Basic conditions | Pseudoecgonine Methyl Ester (Equatorial) | Less stable starting material, more stable product | researchgate.net |

| (R)-allopseudoecgonine methyl ester | Reflux with water | (R)-alloecgonine (concurrent hydrolysis) | Not specified | google.com |

Hydrolysis Reactions and Pathways

The methyl ester functional group in alloecgonine methyl ester hydrochloride can be cleaved through hydrolysis, yielding the corresponding carboxylic acid, alloecgonine. This reaction can be catalyzed by either acid or alkali.

Ecgonine methyl ester, a stereoisomer of alloecgonine methyl ester, is known to be hygroscopic, and absorbed water can cause slow hydrolysis to ecgonine researchgate.net. The rate of hydrolysis is significantly increased under alkaline conditions, a process known as saponification researchgate.net. For example, cocaine, which contains the same methyl ester moiety, can be hydrolyzed using 1N HCl to produce ecgonine researchgate.net. This indicates that alloecgonine methyl ester would undergo a similar reaction to yield alloecgonine. The general mechanism for acid-catalyzed ester hydrolysis involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water, and subsequent elimination of methanol.

Stereochemical Investigations and Structural Elucidation of Alloecgonine Methyl Ester Hydrochloride

Configurational and Conformational Analysis

The spatial arrangement of atoms and the conformational flexibility of the tropane (B1204802) ring system are fundamental to the chemical and biological properties of alloecgonine methyl ester hydrochloride.

Analysis of Tropane Ring Conformations (e.g., Piperidine (B6355638) Ring Chair Form)

The bicyclo[3.2.1]octane skeleton of the tropane ring is conformationally constrained. The six-membered piperidine ring typically adopts a chair conformation to minimize steric strain. In this chair form, the substituents can occupy either axial or equatorial positions.

Computational modeling and energy calculations are often employed to predict the most stable conformations of tropane alkaloids, further corroborating the experimental findings from spectroscopic methods.

Stereochemical Relationships with Related Tropane Alkaloids

The stereochemistry of alloecgonine methyl ester hydrochloride is best understood in the context of its relationship with other key tropane alkaloids, namely the derivatives of ecgonine (B8798807) and pseudoecgonine (B1221877).

Chiral Relationships to Ecgonine and Pseudoecgonine Derivatives

Alloecgonine is a diastereomer of both ecgonine and pseudoecgonine. This diastereomeric relationship arises from the different spatial arrangements of the substituents at the C-2 and C-3 chiral centers.

Ecgonine: In ecgonine, the C-2 carboxyl group is equatorial, and the C-3 hydroxyl group is axial (trans).

Pseudoecgonine: In pseudoecgonine, the C-2 carboxyl group is axial, and the C-3 hydroxyl group is equatorial (trans).

Alloecgonine: In alloecgonine, both the C-2 carboxyl group and the C-3 hydroxyl group are equatorial (cis).

This fundamental difference in the relative stereochemistry of the substituents at C-2 and C-3 defines the distinct properties and chemical behavior of these isomers and their respective methyl esters.

Table 2: Stereochemical Comparison of Ecgonine, Pseudoecgonine, and Alloecgonine Methyl Esters

| Compound | C-2 Carbomethoxy Orientation | C-3 Hydroxyl Orientation | Relationship at C-2 and C-3 |

|---|---|---|---|

| Ecgonine Methyl Ester | Equatorial | Axial | trans |

| Pseudoecgonine Methyl Ester | Axial | Equatorial | trans |

| Alloecgonine Methyl Ester | Equatorial | Equatorial | cis |

Methodologies for Absolute Configuration Assignments (e.g., Molecular Rotation Data, X-ray Crystallography)

Determining the absolute configuration of chiral centers in tropane alkaloids is a critical aspect of their structural elucidation. Several methodologies are employed for this purpose.

X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure and absolute configuration of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise spatial arrangement of every atom in the molecule can be determined. For tropane alkaloids, the formation of hydrochloride salts often facilitates the growth of high-quality crystals suitable for X-ray analysis.

Molecular Rotation Data (Optical Rotatory Dispersion and Circular Dichroism): Chiral molecules rotate the plane of polarized light, and the magnitude and direction of this rotation are characteristic of the molecule's absolute configuration. Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) spectroscopy measure the differential absorption of left and right circularly polarized light as a function of wavelength. These chiroptical techniques can be used to correlate the stereochemistry of an unknown compound with that of known standards.

NMR Spectroscopy with Chiral Derivatizing Agents: In cases where X-ray crystallography is not feasible, NMR spectroscopy using chiral derivatizing agents (e.g., Mosher's acid) can be employed. By forming diastereomeric esters or amides, the chemical shifts of nearby protons can be differentiated in the NMR spectrum, allowing for the assignment of the absolute configuration at the chiral center.

While specific data for alloecgonine methyl ester hydrochloride is sparse, these established methodologies are the cornerstones for the stereochemical assignment of all tropane alkaloids.

Biochemical Interactions and in Vitro Metabolic Studies of Alloecgonine Methyl Ester Hydrochloride

Assessment of In Vitro Metabolic Stability and Clearance

Utilization of Various Enzyme Sources (e.g., Hepatocytes, Liver Microsomes, S9 Fraction, Recombinant Enzymes, Extrahepatic Tissues)

No studies were found that investigated the metabolism of alloecgonine methyl ester hydrochloride using common in vitro systems such as human or animal-derived hepatocytes, liver microsomes, S9 fractions, or specific recombinant enzymes. Research on related compounds, such as the diastereomer ecgonine (B8798807) methyl ester (a major metabolite of cocaine), indicates that esterases play a significant role in their metabolism. For instance, studies on cocaine isomers have demonstrated that stereochemistry can significantly influence the rate of enzymatic hydrolysis by hepatic carboxylesterases. However, this information is not directly applicable to alloecgonine methyl ester hydrochloride without specific experimental validation.

Determination of Metabolic Half-Lives

Due to the lack of in vitro metabolic studies, the metabolic half-life of alloecgonine methyl ester hydrochloride in any enzyme system has not been determined.

Application of Radiolabelled Compounds in Metabolism Studies

No literature was identified describing the synthesis or use of radiolabelled alloecgonine methyl ester hydrochloride for the purpose of tracing its metabolic fate in vitro.

Metabolite Identification and Profiling

Advanced LC-MS Techniques for Metabolite Elucidation

There are no published studies that have utilized advanced techniques like liquid chromatography-mass spectrometry (LC-MS) to identify or elucidate the potential metabolites of alloecgonine methyl ester hydrochloride.

Comparative Cross-Species Metabolism Research

Without any foundational in vitro metabolism data for a single species, no comparative cross-species metabolism research for alloecgonine methyl ester hydrochloride has been conducted or published.

Enzymatic Hydrolysis Mechanisms

The primary route of metabolism for cocaine and its analogues is enzymatic hydrolysis, a process that breaks down the ester linkages within the molecule. This biotransformation is critical in determining the duration and intensity of the compound's effects and is primarily mediated by esterase enzymes.

Role of Esterase Enzymes (e.g., Carboxylesterases, Pimeloyl-[acyl-carrier protein] methyl ester esterase)

Esterase enzymes, particularly carboxylesterases (CES), are paramount in the metabolism of ester-containing compounds. In humans, two major carboxylesterases, hCE1 and hCE2, are responsible for the hydrolysis of a wide array of drugs and xenobiotics. nih.gov While hCE1 is predominantly found in the liver, hCE2 is highly expressed in the small intestine. nih.gov

For cocaine, which possesses two ester groups, these enzymes exhibit substrate specificity. Human carboxylesterase 1 (hCE1) is known to hydrolyze the methyl ester group of cocaine to form benzoylecgonine (B1201016). mdpi.com Conversely, the hydrolysis of the benzoyl ester group to yield ecgonine methyl ester is primarily catalyzed by plasma cholinesterase and other liver esterases. nih.govnih.gov Given the structural similarity of alloecgonine methyl ester hydrochloride, it is anticipated that it would also be a substrate for these esterases. The specific stereochemistry of the alloecgonine isomer may influence the affinity and catalytic efficiency of these enzymes.

Studies on cocaine metabolism have demonstrated that ecgonine methyl ester is a major metabolite, indicating the significant role of benzoyl ester hydrolysis. nih.gov The enzymatic formation of ecgonine methyl ester from cocaine has been observed in both liver and serum, with the liver enzyme showing a lower affinity but a higher capacity for this reaction compared to the serum enzyme. nih.gov

| Enzyme Class | Primary Location | Likely Role in Alloecgonine Methyl Ester Hydrochloride Hydrolysis |

| Carboxylesterases (CES) | Liver (hCE1), Small Intestine (hCE2) | Hydrolysis of the methyl ester group. |

| Plasma Cholinesterase | Blood Plasma | Hydrolysis of the benzoyl ester group. |

| Liver Esterases | Liver | Hydrolysis of the benzoyl ester group. |

Mechanistic Studies on the Influence of Steric Hindrance on Ester Hydrolysis Kinetics

The rate of enzymatic hydrolysis of an ester is significantly influenced by the steric hindrance around the carbonyl group of the ester. Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede the approach of a reactant, in this case, the active site of an esterase enzyme.

Research on various carboxylic esters has established a quantitative relationship between steric hindrance and the rate of hydrolysis. nih.gov For a series of indomethacin (B1671933) prodrugs, it was found that increasing the steric bulk of the ester's alcohol group led to a decrease in the rate of hydrolysis by human carboxylesterase 1 (hCE1). nih.gov For example, the hydrolysis rate of a 1-methylpentyl ester was ten times lower than that of a 4-methylpentyl ester, demonstrating the impact of branching near the ester linkage. nih.gov

In the context of cocaine analogues, the stereochemistry of the tropane (B1204802) ring and its substituents dictates the steric environment of the methyl and benzoyl ester groups. Theoretical studies on the hydrolysis of cocaine have shown that the approach of the hydroxide (B78521) ion (in chemical hydrolysis) or the catalytic residues of an enzyme is sensitive to the spatial arrangement of the molecule. uky.edu The allo- configuration of alloecgonine methyl ester hydrochloride presents a different three-dimensional structure compared to cocaine, which would likely alter the accessibility of the ester groups to the active sites of metabolizing enzymes. This difference in steric hindrance is expected to result in different hydrolysis kinetics compared to cocaine.

| Structural Feature | Potential Impact on Hydrolysis Kinetics |

| Stereochemistry of the tropane ring | Affects the overall shape and accessibility of the ester groups. |

| Position and orientation of substituents | Can sterically hinder the approach of the enzyme to the carbonyl carbon. |

| Branching in the ester side chain | Increased branching near the ester linkage generally decreases the rate of hydrolysis. nih.gov |

In Vitro-In Vivo Extrapolation Modeling

In vitro-in vivo extrapolation (IVIVE) is a computational modeling technique used to predict the in vivo pharmacokinetic properties of a compound from in vitro data. nih.gov This approach is a cornerstone of modern drug development and chemical risk assessment, as it allows for the estimation of human exposure and metabolic clearance before clinical studies are conducted. frontiersin.orgfrontiersin.org

The process of IVIVE for a compound like alloecgonine methyl ester hydrochloride would involve several key steps:

In Vitro Metabolism Studies: The first step is to determine the rate of metabolism of the compound in in vitro systems, such as human liver microsomes or hepatocytes. These experiments would provide key parameters like the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) of the enzymatic reactions.

Scaling Factors: The in vitro data are then scaled to predict the in vivo clearance in a whole organism. This involves using physiological and system-specific scaling factors that account for factors like liver weight, blood flow, and the concentration of metabolizing enzymes.

Physiologically Based Pharmacokinetic (PBPK) Modeling: The scaled parameters are incorporated into a PBPK model. nih.gov These models are mathematical representations of the body, consisting of interconnected compartments representing different organs and tissues. PBPK models can simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound, providing predictions of its concentration-time profile in various parts of the body.

For IVIVE to be accurate, it is crucial to consider factors such as plasma protein binding and the potential for the compound to be a substrate for transporters that can influence its distribution to metabolizing organs. nih.gov While specific IVIVE models for alloecgonine methyl ester hydrochloride are not available in the scientific literature, the well-established frameworks used for other xenobiotics would be applicable.

| IVIVE Modeling Component | Description | Relevance to Alloecgonine Methyl Ester Hydrochloride |

| In Vitro Assays | Measurement of metabolic rates in systems like liver microsomes. | Would provide initial data on the compound's susceptibility to enzymatic hydrolysis. |

| Scaling | Extrapolation of in vitro clearance to in vivo clearance using physiological data. | Essential for predicting how the compound would be cleared in the human body. |

| PBPK Models | Compartmental models that simulate the fate of the compound in the body. | Can predict the overall pharmacokinetic profile and potential for accumulation. |

Structure Activity Relationship Sar and Derivative Research Involving Alloecgonine Methyl Ester

Design and Synthesis of Alloecgonine Methyl Ester Analogs

The synthesis of alloecgonine methyl ester analogs is not widely documented, however, established principles of tropane (B1204802) alkaloid chemistry can provide a theoretical framework for their design. The core of such synthetic strategies would revolve around the stereoselective reduction of 2-carbomethoxytropinone. The stereochemical outcome of this reduction is highly dependent on the reagents and conditions employed, which can lead to the formation of ecgonine (B8798807), pseudoecgonine (B1221877), alloecgonine, and allopseudoecgonine isomers.

One documented method for the synthesis of alloecgonine methyl ester involves the catalytic hydrogenation of the methyl ester of tropanone-3-carboxylic acid-2. The stereochemical course of this reduction is influenced by the reaction conditions, with more rigorous hydrogenation leading to an increase in the proportion of the allopseudoecgonine isomer. The separation of these isomers can be achieved through fractional distillation of the resulting oil, followed by fractional crystallization of their picrate (B76445) salts.

The general approach to creating analogs would involve modifications at several key positions of the alloecgonine methyl ester molecule:

N-8 Position: The methyl group on the nitrogen atom can be replaced with other alkyl or arylalkyl groups. This is a common strategy in the development of tropane alkaloid derivatives to modulate pharmacological activity.

C-2 Position: The methyl ester can be converted to other esters, amides, or other functional groups to explore interactions with biological targets.

C-3 Position: Modification of the hydroxyl group, for instance, through esterification or etherification, could significantly impact the compound's properties.

A general synthetic pathway to such analogs would likely start from a common precursor like 2-carbomethoxytropinone, with subsequent stereoselective reactions to install the desired stereochemistry of alloecgonine, followed by functional group manipulations.

Stereochemical Modulations and Their Impact on Chemical Properties

Stereochemistry is a critical determinant of the biological and chemical properties of tropane alkaloids. nih.govresearchgate.net The spatial arrangement of the substituents on the bicyclic tropane ring dictates how the molecule interacts with its biological targets. nih.gov In the context of ecgonine isomers, four diastereomers are possible: ecgonine, pseudoecgonine, alloecgonine, and allopseudoecgonine. These isomers differ in the stereochemistry at the C-2 and C-3 positions of the tropane ring.

The table below illustrates the stereochemical configurations of the four diastereomers of ecgonine methyl ester.

| Compound Name | C-2 Carbomethoxy Group Orientation | C-3 Hydroxyl Group Orientation |

| Ecgonine Methyl Ester | Axial (β) | Equatorial (α) |

| Pseudoecgonine Methyl Ester | Axial (β) | Axial (β) |

| Alloecgonine Methyl Ester | Equatorial (α) | Equatorial (α) |

| Allopseudoecgonine Methyl Ester | Equatorial (α) | Axial (β) |

The different stereochemical arrangements in these isomers result in distinct three-dimensional shapes, which in turn affect their physicochemical properties such as polarity, solubility, and crystal packing. These differences are also expected to have a profound impact on their pharmacological activity. For many biologically active chiral molecules, one enantiomer or diastereomer is significantly more potent than its stereoisomers. malariaworld.orgresearchgate.net

Investigation of Structural Features Influencing Biochemical Interactions

Direct studies on the biochemical interactions of alloecgonine methyl ester are scarce. However, by examining the extensive research on cocaine and its analogs, we can infer the structural features of alloecgonine methyl ester that are likely to be important for its biochemical interactions.

The key structural motifs of tropane alkaloids that are known to influence their interactions with biological targets, such as neurotransmitter transporters, include:

The Tropane Ring: This rigid bicyclic structure serves as a scaffold, holding the functional groups in a specific spatial orientation.

The Nitrogen Atom: The basicity of the nitrogen at the N-8 position is crucial for the formation of ionic interactions with acidic residues in protein binding sites.

The C-2 and C-3 Substituents: The nature and stereochemistry of the functional groups at these positions are critical for binding affinity and selectivity. For instance, in cocaine, the benzoyloxy group at C-3 and the methoxycarbonyl group at C-2 are essential for its high affinity for the dopamine (B1211576) transporter.

The unique stereochemistry of alloecgonine methyl ester, with both the carbomethoxy and hydroxyl groups in the equatorial position, would present a different topographical profile to a binding site compared to its other diastereomers. This could lead to altered binding affinities and potencies at various receptors and transporters. The precise nature of these interactions can only be elucidated through dedicated biochemical and pharmacological studies.

Forensic Chemical Applications and Profiling Methodologies of Alloecgonine Methyl Ester Hydrochloride

Method Development for Chemical Profiling of Cocaine Alkaloids and Impurities

The primary goal of chemical profiling is to identify and quantify the major and minor components within a seized drug sample to create a unique "chemical fingerprint." unodc.org The development of robust analytical methods is fundamental to this process. For cocaine and its related alkaloids, including alloecgonine methyl ester hydrochloride, chromatographic techniques are the most frequently employed methods due to their high resolution and sensitivity. nih.gov

Gas chromatography-mass spectrometry (GC-MS) has traditionally been a cornerstone for the analysis of cocaine impurities. nih.gov Methods have been developed to quantify a range of minor alkaloids, which often requires a derivatization step to improve the volatility and thermal stability of certain compounds. scielo.br For instance, the United States Drug Enforcement Administration (DEA) utilizes a GC-flame ionization detector (FID) method for its Cocaine Signature Program, targeting key alkaloids like tropacocaine, and cis- and trans-cinnamoylcocaine. scielo.br

More recently, ultra-high performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or quadrupole time-of-flight (QTOF) systems, has gained prominence. researchgate.netwiley.com These techniques offer significant advantages, including reduced analysis time and the ability to detect a wider range of compounds at very low concentrations without derivatization. wiley.com A typical UHPLC-based method can successfully identify and quantify not only common alkaloids like ecgonine (B8798807) methyl ester and benzoylecgonine (B1201016) but also tentatively identify others such as tropacocaine and cinnamoylcocaines, contributing to a more detailed chemical profile. wiley.com

The development of these methods involves rigorous validation to ensure they are fit for purpose. Key validation parameters include linearity, selectivity, precision, accuracy, and robustness, often following guidelines such as ISO/IEC 17025. scielo.br The table below summarizes and compares common analytical techniques used in cocaine profiling.

| Feature | Gas Chromatography (GC-MS/FID) | Liquid Chromatography (UHPLC-HRMS) |

| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |

| Sample Preparation | Often requires derivatization for polar analytes. | Minimal sample preparation, direct injection of dissolved sample. |

| Resolution & Selectivity | Good selectivity, especially with MS detection. scielo.br | High resolution and selectivity, capable of separating complex mixtures. wiley.com |

| Analysis Time | Longer run times compared to modern LC methods. | Rapid analysis, suitable for high-throughput screening. wiley.com |

| Target Analytes | Effective for thermally stable, volatile alkaloids and solvents. nih.govresearchgate.net | Broad coverage of major and minor alkaloids, including non-volatile and thermally labile compounds. researchgate.net |

| Detection Limits | Generally in the nanogram to picogram range. | Very low limits of detection, enabling trace impurity analysis. wiley.com |

Chemometric and Statistical Approaches for Data Interpretation in Profiling

The large and complex datasets generated from chromatographic analysis necessitate the use of sophisticated statistical tools, collectively known as chemometrics, to extract meaningful intelligence. nih.gov These methods allow for the comparison of chemical profiles to classify samples and identify relationships between them. acs.orgresearchgate.net

Before classification models are built, the data must be pre-treated to account for variations in analytical runs. nih.gov The effectiveness of different combinations of data pre-treatment (e.g., standardization, normalization) and measurement methods (e.g., analytical techniques, distance metrics) is evaluated to find the combination with the best discriminatory power. researchgate.net This is often achieved by using receiver operating characteristic (ROC) curves to assess the ability of a model to correctly distinguish between "linked" (from the same batch) and "unlinked" (from different batches) samples. researchgate.net The goal is to select a methodology that maximizes the true positive rate while minimizing the false positive rate, thereby ensuring the reliability of the profiling results. nih.gov

Hierarchical Cluster Analysis (HCA) is an unsupervised machine learning technique used to build a hierarchy of clusters based on the similarity of the chemical profiles. nih.govcreative-proteomics.com In the context of cocaine profiling, HCA groups samples with similar impurity profiles together, suggesting a potential common origin or manufacturing process. nih.gov The process starts by calculating a distance matrix between all pairs of samples based on their chemical fingerprints. nih.gov Samples or clusters with the shortest distance (i.e., highest similarity) are progressively merged until all samples belong to a single cluster. medium.com

The results are typically visualized using a dendrogram, a tree-like diagram that illustrates the arrangement of the clusters. medium.comresearchgate.net By setting a decision threshold on the dendrogram, analysts can identify distinct groups of samples that are more similar to each other than to other groups, potentially revealing previously unknown links between seizures. nih.gov

| HCA Parameter | Description | Role in Cocaine Profiling |

| Distance Metric | A measure of similarity or dissimilarity between sample profiles (e.g., Euclidean distance, Canberra distance). nih.gov | Quantifies the difference between the chemical fingerprints of two seizures. |

| Linkage Method | The criterion used to determine the distance between clusters (e.g., complete linkage, average linkage). nih.gov | Defines how clusters are merged at each step of the hierarchy. |

| Dendrogram | A tree diagram that visualizes the hierarchical relationship between clusters. medium.com | Provides a graphical representation of sample groupings, allowing for the identification of distinct clusters that may represent different manufacturing batches or trafficking routes. |

Partial Least Squares Discriminant Analysis (PLS-DA) is a supervised classification technique used for both descriptive and predictive modeling. rsc.orgresearchgate.net Unlike unsupervised methods like HCA, PLS-DA uses predefined class information (e.g., known synthesis route, geographical origin) to build a model that maximizes the separation between these classes. This makes it particularly useful for determining if a seized sample belongs to a specific, known category. nih.gov

In forensic applications, PLS-DA can be used to develop models that classify cocaine samples based on their chemical form (hydrochloride vs. base) or even to suggest the synthetic pathway used in their production. researchgate.net By identifying the chemical markers that contribute most significantly to the separation between groups, the model can highlight impurities that are characteristic of a particular manufacturing process. researchgate.net The reliability of PLS-DA models is crucial, and they are often validated through permutation tests to ensure that the observed class separation is statistically significant and not due to random chance. nih.gov

Identification of Chemical Markers for Origin and Synthesis Route Elucidation

The minor alkaloids present in illicit cocaine are powerful chemical markers because their presence and relative abundance can provide clues about the coca leaf variety used, the geographical region of cultivation, and the specific chemical processes employed during extraction and purification. scielo.br These impurities arise from several sources: they can be co-extracted from the coca plant, formed as by-products during processing, or added as cutting agents. unodc.org

Alloecgonine and its esters fall into the category of alkaloids related to the cocaine manufacturing process. While major metabolites like benzoylecgonine and ecgonine methyl ester are well-studied, the presence of specific minor alkaloids can be more informative for intelligence purposes. scielo.brnih.gov For example, the relative amounts of tropacocaine and trimethoxycocaine can indicate whether the coca leaves are likely from Bolivia/Peru or Colombia. scielo.br Similarly, the presence of anhydroecgonine (B8767336) methyl ester is a known marker for the use of "crack" cocaine, as it is a pyrolysis product formed when cocaine base is smoked. nih.govresearchgate.net

The systematic quantification of a panel of minor alkaloids, including compounds like anhydroecgonine, norcocaine, and the cinnamoylcocaines, allows forensic laboratories to build a detailed picture of a sample's history. scielo.br High levels of hydrolysis products may suggest crude processing or prolonged storage, while other impurities can point to specific purification techniques. scielo.brresearchgate.net The detection of truxillines has also been used to aid in the preliminary determination of geographical origin. nih.gov By integrating the data from these various chemical markers, a comprehensive profile is created that serves as a valuable tool for law enforcement to map trafficking routes and disrupt distribution networks. nih.gov

Q & A

Basic: What experimental methodologies are recommended for synthesizing and purifying Alloecgonine Methyl Ester Hydrochloride?

Methodological Answer:

Synthesis typically involves esterification of alloecgonine under anhydrous conditions using methanol and thionyl chloride (SOCl₂) as a catalyst. Purification is achieved via recrystallization from ethanol or methanol. Key steps include:

- Reaction Monitoring: Thin-layer chromatography (TLC) with silica gel plates and a mobile phase of chloroform:methanol (9:1) to track reaction progress .

- Isolation: Neutralize excess HCl using cold sodium bicarbonate, followed by solvent evaporation under reduced pressure.

- Crystallization: Use a 70:30 ethanol-water mixture to obtain high-purity crystals (>95%) .

Advanced: How can researchers address discrepancies in spectroscopic data (e.g., NMR, IR) during structural elucidation of Alloecgonine Methyl Ester Hydrochloride?

Methodological Answer:

Contradictions often arise from solvent impurities, tautomerism, or dynamic equilibria. Mitigation strategies:

- Solvent Standardization: Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent peak interference in NMR .

- Variable Temperature NMR: Identify tautomeric shifts by analyzing spectra at 25°C and 60°C .

- Cross-Validation: Compare IR carbonyl stretches (C=O at ~1700 cm⁻¹) with computational models (e.g., DFT calculations) .

Table 1: Common NMR Chemical Shifts for Key Functional Groups

| Functional Group | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Ester (-COOCH₃) | 3.65 | Singlet | |

| Tertiary amine | 2.1–2.5 | Multiplet | |

| Aromatic protons | 7.2–7.8 | Doublet |

Basic: What safety protocols are critical when handling Alloecgonine Methyl Ester Hydrochloride in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods for weighing and synthesis to avoid inhalation of hydrochloride vapors .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can safety protocols be adapted for high-pressure or high-temperature reactions involving Alloecgonine Methyl Ester Hydrochloride?

Methodological Answer:

- Reactor Design: Use autoclaves rated for >10 bar pressure with PTFE liners to prevent corrosion .

- Thermal Monitoring: Embed thermocouples to detect exothermic deviations (>5°C/min) and trigger cooling systems .

- Emergency Quenching: Pre-mix reaction vessels with chilled acetic acid to neutralize unexpected reactivity .

Basic: Which analytical techniques are most reliable for assessing the purity of Alloecgonine Methyl Ester Hydrochloride?

Methodological Answer:

- HPLC: Use a C18 column (5 µm, 250 mm × 4.6 mm) with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile:water (30:70). Retention time: ~8.2 minutes .

- Melting Point Analysis: Expect a sharp range of 195–198°C for pure samples .

- Elemental Analysis: Validate C, H, N, Cl content within ±0.3% of theoretical values .

Table 2: HPLC Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 250 mm |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 20 µL |

Advanced: What statistical approaches are recommended for analyzing pharmacological data (e.g., receptor binding assays) involving Alloecgonine Methyl Ester Hydrochloride?

Methodological Answer:

- Dose-Response Curves: Fit data to a four-parameter logistic model (IC₅₀ calculation) using software like GraphPad Prism .

- Outlier Detection: Apply Grubbs’ test (α=0.05) to exclude anomalous data points .

- Multivariate Analysis: Use principal component analysis (PCA) to correlate structural analogs with activity trends .

Basic: How is X-ray crystallography applied to determine the crystal structure of Alloecgonine Methyl Ester Hydrochloride?

Methodological Answer:

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Collect data to 0.8 Å resolution .

- Refinement: Employ SHELXL for iterative least-squares refinement. Key parameters:

- Validation: Check CIF files with PLATON for missed symmetry or voids .

Advanced: How can researchers resolve discrepancies between in vitro and in vivo pharmacokinetic data for Alloecgonine Methyl Ester Hydrochloride?

Methodological Answer:

- Compartmental Modeling: Use NONMEM to simulate absorption/distribution dynamics .

- Protein Binding Assays: Measure plasma protein binding via equilibrium dialysis to adjust free drug concentrations .

- Metabolite Profiling: Conduct LC-MS/MS to identify active metabolites that may explain efficacy gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.